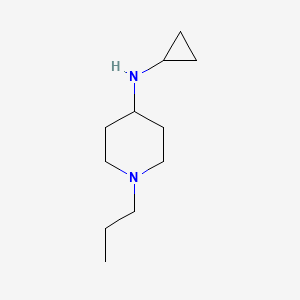

N-cyclopropyl-1-propylpiperidin-4-amine

Description

N-cyclopropyl-1-propylpiperidin-4-amine (NCPP) is an organic compound that belongs to the piperidine class of compounds. It is a cyclic, secondary amine with a molecular formula of C8H17N. NCPP is a versatile compound, and has a wide range of applications in organic synthesis and as a starting material for various pharmaceuticals.

Scientific Research Applications

Synthesis and Structural Applications

- The compound has been utilized in the synthesis of diverse derivatives, like N-substituted 2-amino-1,6-naphthyridine derivatives, which are significant for biomedical screening. This synthesis process benefits from operational simplicity and is safe for small-scale fast synthesis, catering to biomedical research needs (Han et al., 2010).

- It is also involved in the copper-catalyzed Chan-Lam cyclopropylation of phenols and azaheterocycles. This method provides a strategic synthesis route for cyclopropyl aryl ethers and cyclopropyl amine derivatives, which are integral to medicinal chemistry due to their structural features and high metabolic stability (Derosa et al., 2018).

- Additionally, it serves as a synthetic precursor in the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles, leading to densely functionalized pyrroles. This indicates its potential in creating structurally complex and functionalized molecular frameworks (Wurz & Charette, 2005).

Catalytic and Synthetic Efficiency

- The compound plays a role in diastereo- and enantioselective synthesis processes, such as the CuH-catalyzed hydroamination of strained trisubstituted alkenes. This showcases its significance in producing biologically active compounds with multiple substituents and stereocenters, emphasizing its impact on creating structurally and functionally precise molecules (Feng et al., 2019).

- Its involvement in direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent denotes its utility in introducing cyclopropyl groups to nitrogen atoms of heterocycles or amides, which is crucial in pharmaceutical industries. This process is noted for its convenience and functional group tolerance, making it a valuable method in synthetic organic chemistry (Gagnon et al., 2007).

Mechanistic Insights and Ring-Opening Reactions

- The compound is associated with studies on ring-opening reactions, providing mechanistic insights and synthetic pathways for various organic transformations. For instance, the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles indicates its role in maintaining enantiomeric purity and synthesizing specific inhibitors, reflecting its importance in enantioselective synthesis and drug development (Lifchits & Charette, 2008).

- The photoredox-catalyzed oxo-amination of aryl cyclopropanes also highlights its utility in modern organic synthesis, particularly in constructing β-amino ketone derivatives through ring-opening functionalizations. This method is recognized for its broad substrate scope and mild reaction conditions, demonstrating its adaptability and efficiency in organic synthesis (Ge et al., 2019).

properties

IUPAC Name |

N-cyclopropyl-1-propylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-2-7-13-8-5-11(6-9-13)12-10-3-4-10/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZJJKNYYROPTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30959552 | |

| Record name | N-Cyclopropyl-1-propylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-1-propylpiperidin-4-amine | |

CAS RN |

387358-45-4 | |

| Record name | N-Cyclopropyl-1-propyl-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387358-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopropyl-1-propylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cyclopropyl-1-propylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1349725.png)